2-(2-oxopyrrolidin-1-yl)butanoic Acid

Analytical chemistry Pharmaceutical quality control Solid-state characterization

This EP reference standard is the racemic carboxylic acid metabolite of levetiracetam, indisputably identified as Impurity A per the European Pharmacopoeia. Its ceiling limit of ≤0.3% in levetiracetam API mandates precise quantitation. With a distinct melting point of 152–157°C, a relative retention of ~0.7 versus the parent drug, and certified reference material traceability, this impurity is the definitive calibrant for system suitability testing, forced degradation studies, and ANDA impurity profiling. No generic acid or amide can substitute for its unique chromatographic resolution or regulatory recognition.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 67118-31-4
Cat. No. B195809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxopyrrolidin-1-yl)butanoic Acid
CAS67118-31-4
Synonyms1-ethyl-2-oxo-1-pyrrolidine acetic acid
2-(2-oxopyrrolidin-1-yl)butanoic acid
2-pyrrilidone-N-butyric acid
Imp-2 cpd
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCCC1=O
InChIInChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
InChIKeyIODGAONBTQRGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopyrrolidin-1-yl)butanoic Acid (CAS 67118-31-4): Levetiracetam EP Impurity A and Carboxylic Acid Metabolite Reference Standard


2-(2-Oxopyrrolidin-1-yl)butanoic acid, CAS 67118-31-4, is a racemic carboxylic acid derivative of the pyrrolidinone class. It is officially designated as Levetiracetam EP Impurity A and is also known as the carboxylic acid metabolite of the antiepileptic drug levetiracetam [1]. The compound has a molecular weight of 171.19 g/mol and a computed XLogP3 of 0.3, distinguishing it from the more hydrophilic amide analogs [1].

Why Levetiracetam EP Impurity A Cannot Be Substituted by Generic Carboxylic Acids or Amide Analogs in Analytical and Pharmaceutical Applications


Substitution of 2-(2-oxopyrrolidin-1-yl)butanoic acid with generic carboxylic acids or with the amide analogs piracetam or levetiracetam fails because this compound possesses a unique combination of physical and regulatory attributes: it is a defined pharmacopoeial impurity with a specific chromatographic retention time, a quantified regulatory limit (maximum 0.3% in levetiracetam API per the European Pharmacopoeia [1]), and a certified reference material status. Its physical properties—including a melting point of 152–157°C versus 116–120°C for levetiracetam —and its metabolic origin as the primary inactive metabolite of levetiracetam [2] make it indispensable for accurate analytical method validation and quality control.

Quantitative Differentiation of 2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Levetiracetam EP Impurity A) Against Closest Analogs


Melting Point Differential: 152–157°C vs. Levetiracetam 116–120°C Enables Definitive Solid-State Identification

The target compound exhibits a melting point range of 152–157°C, which is approximately 35°C higher than that of levetiracetam API (116–120°C) . This substantial difference provides a robust physical criterion for distinguishing the carboxylic acid impurity from the parent drug substance during solid-state characterization or incoming material inspection .

Analytical chemistry Pharmaceutical quality control Solid-state characterization

Regulatory Impurity Limit: Maximum 0.3% in Levetiracetam API per European/British Pharmacopoeia

The European Pharmacopoeia (Ph. Eur. monograph 2535) and the British Pharmacopoeia specify a limit of maximum 0.3 per cent for Impurity A (2-(2-oxopyrrolidin-1-yl)butanoic acid) in levetiracetam active pharmaceutical ingredient [1]. This limit is higher than that for unspecified impurities (0.05 per cent each) and is a critical quality attribute that requires the use of a certified reference standard of the impurity for accurate quantification.

Pharmaceutical analysis Regulatory compliance Impurity profiling

CYP450 Inhibition Profile: No Inhibition of 11 Isoforms at 1 mM, Supporting Drug Interaction Safety Assessment

In a standardized in vitro assay using human liver microsomes, the carboxylic acid metabolite (AcL, corresponding to 2-(2-oxopyrrolidin-1-yl)butanoic acid) showed no inhibitory effect on 11 major drug-metabolizing enzymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP2A6, CYP2E1, epoxide hydrolase, and several UGT isoforms, at concentrations up to 1 mM [1]. The parent compound levetiracetam also exhibited no inhibition, confirming that the carboxylic acid retains the favorable drug interaction profile.

Drug metabolism In vitro pharmacology Safety assessment

Lipophilicity Shift: XLogP3 = 0.3 vs. Levetiracetam XLogP3 = −0.6, Impacting Chromatographic Retention

The computed XLogP3 for 2-(2-oxopyrrolidin-1-yl)butanoic acid is 0.3, whereas levetiracetam has an XLogP3 of −0.6 [1][2]. This 0.9 log unit difference in lipophilicity translates to a distinct reversed-phase HPLC retention behavior, which is exploited in pharmacopoeial methods to resolve the impurity from the main peak.

Chromatography Method development Physicochemical properties

European Pharmacopoeia Reference Standard Certification: Traceable Identity and Purity for Regulatory Method Validation

2-(2-Oxopyrrolidin-1-yl)butanoic acid is available as a European Pharmacopoeia (EP) Reference Standard (catalog Y0001254) with a minimum purity of 98% . This certification ensures traceability to the EP monograph, which is a mandatory requirement for analytical method validation and system suitability testing in pharmaceutical quality control laboratories. In contrast, generic chemical-grade material lacks this regulatory endorsement and may not meet the required purity specifications.

Reference standards Pharmacopoeial compliance Quality assurance

Critical Applications of 2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Pharmaceutical Quality Control and Metabolism Studies


Analytical Method Development and Validation for Levetiracetam API and Finished Products

As an EP-certified reference standard, this compound is used to develop and validate HPLC or UPLC methods for quantifying Impurity A in levetiracetam drug substances and formulations. The 0.3% regulatory limit [1] and the distinct chromatographic retention (relative retention ~0.7 vs. levetiracetam) make it an essential calibrant for system suitability and impurity profiling [2].

Forced Degradation and Stability Studies of Levetiracetam

The carboxylic acid is a known hydrolytic degradation product of levetiracetam. Its melting point (152–157°C) and XLogP3 (0.3) are used to confirm identity during forced degradation studies (acid, base, oxidative, thermal) to establish degradation pathways and to validate stability-indicating methods [3].

In Vitro Drug Metabolism and Drug Interaction Studies

As the primary inactive metabolite of levetiracetam, this compound is used as a reference in CYP450 inhibition assays to demonstrate that the metabolite does not contribute to drug-drug interactions. The data showing no inhibition of 11 CYP isoforms at 1 mM [4] supports the safety profile of levetiracetam in polytherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-oxopyrrolidin-1-yl)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.